The compound 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer and anti-inflammatory properties. This particular compound features a piperidine moiety and a sulfur-containing group, which may contribute to its pharmacological profile.
This compound can be classified as a quinoid compound due to its quinazolinone backbone. It also falls under the category of sulfur-containing heterocycles because of the presence of a sulfanyl group. Its structure suggests potential applications in medicinal chemistry, particularly in drug design aimed at targeting specific biological pathways.
The synthesis of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one can be approached through various synthetic routes. A common method involves the condensation of appropriate precursors under acidic or basic conditions, often employing solvents like ethanol or acetic acid. The progress of reactions is typically monitored using thin-layer chromatography (TLC) to ensure completion before purification steps such as recrystallization or column chromatography .
The molecular formula can be represented as , with a molecular weight calculated to be approximately 336.42 g/mol. This data is crucial for understanding its reactivity and interactions with biological targets.
The compound may undergo various chemical reactions typical for quinazolinones:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
The mechanism of action for 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. For instance, it may inhibit enzymes related to cell proliferation or promote apoptosis in cancer cells.
In vitro studies often assess the compound's efficacy against various cancer cell lines, measuring parameters such as cell viability and apoptosis rates . Molecular docking studies can further elucidate binding affinities and interaction modes with target proteins.
The primary applications of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one lie in medicinal chemistry:
The quinazolin-4(3H)-one core (IUPAC: 3,4-dihydroquinazolin-4-one) provides an electron-deficient, hydrogen-bond accepting framework that mimics purine bases, enabling competitive interactions with ATP-binding sites in biological targets [4]. This molecular mimicry underpins the core's significance in kinase inhibition, with over 75% of clinically evaluated quinazolinones targeting tyrosine kinase receptors [4]. The bicyclic system offers three primary modification sites: positions 2 and 3 on the pyrimidine ring, and various positions on the fused benzene ring. These sites allow for systematic structure-activity relationship (SAR) studies, where strategic substitutions profoundly influence target selectivity and potency [4].
Table 1: Fundamental Characteristics of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 312522-38-6 | [1] [3] |
IUPAC Name | 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one | [1] [2] |
Molecular Formula | C₂₁H₂₁N₃O₂S | [1] [5] |
Molecular Weight | 379.48 g/mol | [1] [5] |
SMILES Notation | O=C1N(C2=CC=CC=C2)C(SCC(=O)N3CCCCC3)=NC4=C1C=CC=C4 | [1] |
Hydrogen Bond Acceptors | 6 | [5] |
Hydrogen Bond Donors | 0 | [5] |
The specific derivative 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one exemplifies rational scaffold optimization. Its 3-phenyl substitution enhances planarity and π-stacking capability with aromatic residues in binding pockets, a feature correlated with improved anticancer activity in published quinazolinone SAR studies [4]. Position 2 modification with the sulfanylethyl linker enables attachment of the piperidinylketone moiety, introducing structural flexibility and hydrogen-bond accepting capacity. The compound's extended conjugation system, evidenced by its canonical SMILES structure, facilitates charge delocalization that may enhance DNA intercalation potential—a mechanism observed in topoisomerase inhibitors featuring quinazolinone scaffolds [4]. Recent studies (2020-2025) highlight the 4-oxoquinazoline core's role in modulating multiple therapeutic targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and microbial enzymes, confirming its enduring relevance in contemporary medicinal chemistry [4].
The sulfanyl (–S–) bridge in this derivative serves as a versatile bioisosteric linker that enhances metabolic stability compared to oxygen or methylene analogs while maintaining conformational flexibility. Positioned between the quinazolinone core and the 2-(piperidin-1-yl)ethanone moiety, this thioether linkage facilitates optimal spatial orientation for simultaneous target engagement. Computational analyses indicate the sulfur atom contributes to electron delocalization across the molecule, reducing the energy barrier for binding pocket adoption [5]. Crucially, the sulfanyl group increases lipophilicity (calculated logP = 3.69), enhancing membrane permeability—a property quantified in the compound's distribution coefficient (logD = 2.715) and water solubility (LogSw = -3.58) [3] [5]. These parameters position the compound within optimal ranges for oral bioavailability according to Lipinski's rule of five.
Table 2: Calculated Physicochemical Properties Influencing Drug-Like Behavior
Property | Value | Biological Implication | |
---|---|---|---|
Partition Coefficient (logP) | 3.69 | Enhanced membrane permeability | |
Rotatable Bond Count | 4-5 | Balanced flexibility/rigidity for target binding | [3] [5] |
Polar Surface Area (PSA) | 41.55-53 Ų | Favorable for cellular uptake | [3] [5] |
sp³ Carbon Fraction (Fsp³) | 0.286 | Optimal 3D complexity | [3] |
The piperidin-1-yl fragment introduces essential alicyclic amine functionality that serves dual purposes: (1) it provides a proton-accepting site for salt bridge formation with aspartate/glutamate residues in enzymatic targets, and (2) enhances solubility in physiological pH environments through potential salt formation. Piperidine's saturated six-membered ring adopts chair-boat conformational transitions that enable induced-fit binding with diverse biological targets, particularly kinases and G-protein-coupled receptors [3]. Commercial sourcing data reveals this derivative is available with ≥90% purity for research applications, highlighting its synthetic accessibility and stability profile [3]. Multiple suppliers offer quantities from 1mg to 100mg, indicating established synthesis protocols typically involving nucleophilic displacement of 2-mercaptoquinazolinone intermediates with chloroacetylpiperidine derivatives [2] [3].
Table 3: Research Supply Parameters for Experimental Studies
Supplier | Purity (%) | Available Quantities | Price Range ($) | |
---|---|---|---|---|
Enamine Ltd | 90 | 1mg-20mg | 74-111 | [3] |
UORSY | 90 | 1mg-20mg | 74-111 | [3] |
Princeton Biomolecular | 90 | 1mg-100mg | 88-297 | [3] |
ChemBridge Corp. | 90 | 1mg-5mg | 68-99 | [3] |
Structure-activity relationship studies of analogous compounds demonstrate that the piperidinylketone moiety significantly enhances kinase inhibitory activity compared to smaller cyclic amines (pyrrolidine) or acyclic analogs. This improvement is attributed to the optimal van der Waals contact surface and the basic nitrogen's spatial orientation relative to the quinazolinone plane [9]. The electronegative carbonyl adjacent to the piperidine ring creates a hydrogen-bond accepting pharmacophore that complements the ATP-binding sites of various kinases—a feature exploited in several clinical-stage quinazolinone derivatives [4]. Molecular modeling suggests the 2-(piperidin-1-yl)ethylsulfanyl side chain extends into hydrophobic subpockets in biological targets, with the sulfur atom positioning the ketopiperidine group for optimal target engagement.
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